molecular formula C20H22F2N4O2S B3030238 (R)-Filanesib CAS No. 885060-08-2

(R)-Filanesib

Katalognummer: B3030238
CAS-Nummer: 885060-08-2
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: LLXISKGBWFTGEI-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Filanesib is a useful research compound. Its molecular formula is C20H22F2N4O2S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-Filanesib, also known as ARRY-520, is a first-in-class inhibitor of kinesin spindle protein (KSP), specifically targeting KIF11. KSP plays a crucial role in mitotic spindle formation and function, making it a promising target for cancer therapy. This compound has garnered attention for its biological activity, particularly in the treatment of multiple myeloma, where it has shown significant efficacy in combination with other therapeutic agents.

This compound inhibits KSP, leading to the disruption of mitotic spindle formation. This results in mitotic arrest and subsequent apoptosis of cancer cells. The mechanism involves:

  • Mitotic Arrest : Inhibition of KSP leads to the accumulation of cells in the G2-M phase of the cell cycle.
  • Apoptosis Induction : Enhanced apoptosis occurs in proliferating cells due to the activation of pro-apoptotic proteins such as BAX .
  • Synergistic Effects : When combined with pomalidomide and dexamethasone, filanesib enhances the overall anti-myeloma activity, leading to improved patient outcomes .

Efficacy in Multiple Myeloma

Several studies have demonstrated the efficacy of this compound in multiple myeloma:

  • In Vitro Studies : Filanesib showed synergistic effects when combined with pomalidomide and dexamethasone across various myeloma cell lines. The combination significantly increased apoptosis rates compared to either drug alone .
  • In Vivo Studies : Animal models treated with the triple combination showed substantial tumor volume reduction and increased survival rates. The mechanism was linked to enhanced cell cycle arrest and apoptosis in rapidly dividing tumor cells .

Table 1: Summary of Preclinical Findings

Study TypeFindings
In Vitro Synergistic activity with pomalidomide and dexamethasone; increased apoptosis rates.
In Vivo Significant tumor volume reduction; enhanced survival in treated mice.
Mechanism Induction of G2-M phase arrest; activation of BAX; apoptosis in proliferative phases.

Clinical Trials

Clinical trials have explored the efficacy and safety profile of this compound:

  • Phase 1 Trials : Initial studies indicated that filanesib was well-tolerated and showed promising activity in heavily pre-treated multiple myeloma patients .
  • Combination Therapy : Ongoing trials are investigating the efficacy of filanesib combined with other agents like bortezomib, demonstrating enhanced anti-tumor effects compared to monotherapy .

Case Study: Combination Therapy Outcomes

A notable case involved a patient with relapsed multiple myeloma who received filanesib in combination with pomalidomide and dexamethasone. The treatment resulted in:

  • Complete Response : The patient achieved a complete response after several cycles.
  • Biomarker Analysis : Increased levels of BAX were noted, suggesting its potential role as a predictive biomarker for response to therapy .

Safety Profile

The safety profile of this compound has been characterized by manageable side effects, primarily hematological toxicities such as thrombocytopenia and neutropenia. These side effects were consistent with other agents used in combination therapy for multiple myeloma .

Eigenschaften

IUPAC Name

(2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXISKGBWFTGEI-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)N1[C@@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673046
Record name (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885060-08-2
Record name (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Filanesib
Reactant of Route 2
(R)-Filanesib
Reactant of Route 3
(R)-Filanesib
Reactant of Route 4
(R)-Filanesib
Reactant of Route 5
Reactant of Route 5
(R)-Filanesib
Reactant of Route 6
(R)-Filanesib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.